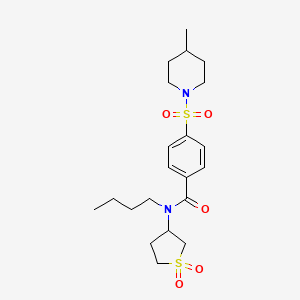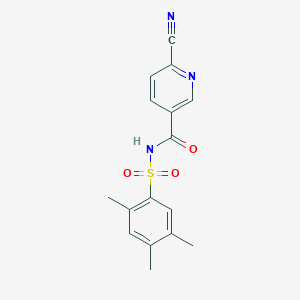
6-cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide is a complex organic compound characterized by its cyano group, pyridine ring, and sulfonyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyano-substituted pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano group and sulfonyl moiety make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 6-cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
6-Cyano-N-(2,6-dimethylbenzenesulfonyl)pyridine-3-carboxamide
6-Cyano-N-(3,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide
6-Cyano-N-(2,4,6-trimethylbenzenesulfonyl)pyridine-3-carboxamide
Uniqueness: 6-Cyano-N-(2,4,5-trimethylbenzenesulfonyl)pyridine-3-carboxamide is unique due to its specific arrangement of methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
6-cyano-N-(2,4,5-trimethylphenyl)sulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-6-12(3)15(7-11(10)2)23(21,22)19-16(20)13-4-5-14(8-17)18-9-13/h4-7,9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFMEMOLWAROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
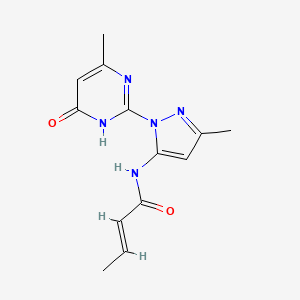
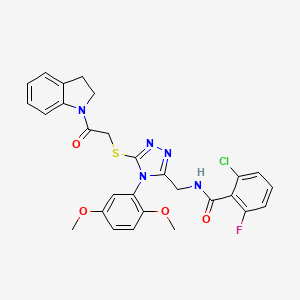
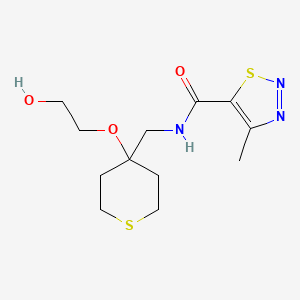
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2888116.png)
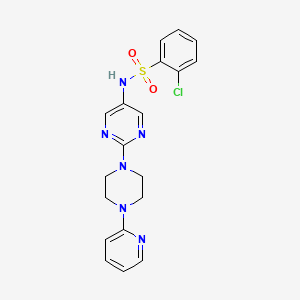
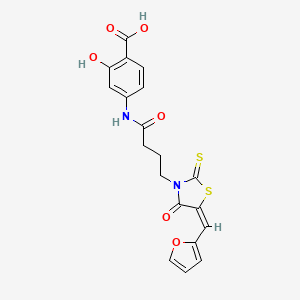
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2888120.png)

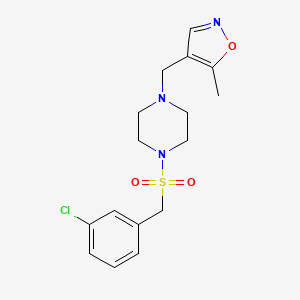
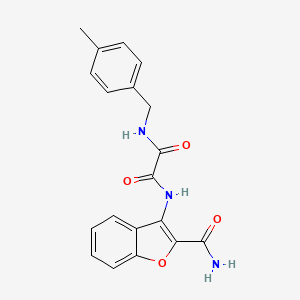
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)
